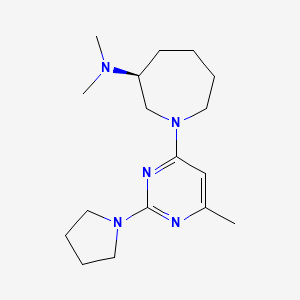

(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of complex molecules like "(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine" involves multiple steps, including stereoselective processes and catalytic reactions. For instance, an efficient synthesis method involves asymmetric Michael addition and stereoselective alkylation, highlighting the intricate methods needed to obtain specific stereochemistry (Fleck et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves examining hydrogen-bonding patterns, as seen in enaminones, which include compounds with azepan-2-ylidene analogues. These structures are characterized by bifurcated intra- and intermolecular hydrogen bonding, forming distinct ring motifs and stabilizing crystal structures (Balderson et al., 2007).

Chemical Reactions and Properties

Chemical reactions of such molecules often involve intramolecular processes leading to the formation of novel ring structures. For example, certain pyrimidine derivatives participate in thermal ene reactions, leading to pyrimido[4,5-b]azepine derivatives, showcasing the chemical versatility and reactivity of these compounds (Inazumi et al., 1994).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. Crystal structure analyses reveal the importance of hydrogen bonding and other weak interactions in determining the solid-state architecture of these molecules (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for exploring the potential applications of these compounds. Studies on related compounds, like pyrrolo[2,3-b]pyridines and [1,8]naphthyridines, demonstrate the methods to synthesize annelated 2-amino pyridines, indicating the chemical properties and synthetic versatility of the compound's class (Schramm et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis Processes : The compound serves as a key intermediate in the preparation of various biochemical compounds. For instance, it is used in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is an intermediate in the production of antibiotics like premafloxacin (Fleck et al., 2003).

Formation of Heterocyclic Compounds : The compound plays a role in the creation of heterocyclic compounds, including pyrimidine and pyrazole derivatives. These compounds have applications in fields like insecticidal and antibacterial research (Deohate & Palaspagar, 2020).

Biological and Pharmacological Research

Antimicrobial and Antitubercular Activities : Some derivatives of the compound have been explored for their antimicrobial and antitubercular activities. This includes the synthesis of azetidinone analogues, which have shown promise in in vitro studies against various bacterial and fungal strains (Chandrashekaraiah et al., 2014).

Insecticidal and Antibacterial Potential : Derivatives of the compound have been tested for insecticidal activity against Pseudococcidae insects and for antibacterial potential against selected microorganisms, indicating its utility in agricultural and microbiological research (Deohate & Palaspagar, 2020).

Chemical Modification and Analysis

Chemical Reactions and Modifications : The compound is utilized in various chemical reactions, including cyclocondensation, to synthesize complex molecular structures. This is crucial in developing new molecules with potential biological applications (Rahmani et al., 2018).

Catalytic Reactions and Synthesis : It's involved in catalytic reactions, like palladium-catalyzed C–H arylation, highlighting its significance in organic synthesis and pharmaceutical research (Jain et al., 2016).

Eigenschaften

IUPAC Name |

(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5/c1-14-12-16(19-17(18-14)21-9-6-7-10-21)22-11-5-4-8-15(13-22)20(2)3/h12,15H,4-11,13H2,1-3H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUMAAASLWFPHG-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)N3CCCCC(C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2CCCC2)N3CCCC[C@@H](C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)

![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)